molecular formula C9H12N2O2 B7901603 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid

Cat. No.: B7901603
M. Wt: 180.20 g/mol
InChI Key: GVCOYTNZXBUAMK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the nitrogen atom and a cyclobutanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-9/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCOYTNZXBUAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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